molecular formula C7H2Br2FN B1433812 2,5-Dibromo-4-fluorobenzonitrile CAS No. 1379326-67-6

2,5-Dibromo-4-fluorobenzonitrile

Cat. No.: B1433812
CAS No.: 1379326-67-6
M. Wt: 278.9 g/mol
InChI Key: KSJPHKSCOBGZQL-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2FN and its molecular weight is 278.9 g/mol. The purity is usually 95%.
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Biological Activity

2,5-Dibromo-4-fluorobenzonitrile (C7H2Br2FN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents and has been investigated for its effects on biological systems.

  • Molecular Formula : C7H2Br2FN
  • Molecular Weight : 252.9 g/mol
  • Structure : Contains two bromine atoms and one fluorine atom attached to a benzonitrile core, which enhances its reactivity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, including:

  • Nucleophilic Substitution : The presence of the nitrile group allows for nucleophilic attack, leading to the formation of diverse derivatives that may exhibit enhanced biological activity.
  • Radical Formation : The halogen substituents can facilitate radical reactions, which are significant in the context of antitumor and antimicrobial activities.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

  • Antimutagenic Properties : Studies have shown that compounds with similar structural motifs can reduce mutagenicity in Salmonella assays, suggesting potential applications in cancer prevention strategies .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties that protect against oxidative stress, which is linked to various diseases including cancer .
  • Pharmaceutical Applications : As a synthetic intermediate, it is used in developing new drug candidates targeting various diseases, particularly those related to the central nervous system and cancer .

Case Studies and Research Findings

  • Antimutagenicity Studies :
    • A study evaluated the antimutagenic effects of fluoroaryl derivatives, including compounds similar to this compound. It was found that these derivatives significantly reduced mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene under various exposure conditions .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that halogenated benzonitriles exhibited notable antioxidant properties. The presence of fluorine and bromine was linked to enhanced electron transfer capabilities, contributing to their radical scavenging activity .
  • Synthesis of Novel Derivatives :
    • Researchers synthesized a series of derivatives from this compound through palladium-catalyzed coupling reactions. These derivatives were assessed for their biological activities, revealing promising results in inhibiting cancer cell proliferation .

Comparative Analysis

The following table summarizes the biological activities observed in this compound compared to related compounds:

CompoundAntimutagenic ActivityAntioxidant ActivityNotes
This compoundModerateHighEffective against oxidative stress
2-Bromo-4-fluorobenzonitrileLowModerateLess reactive than dibrominated analogs
2-Fluoro-6-bromobenzonitrileHighModerateExhibits strong radical scavenging

Properties

IUPAC Name

2,5-dibromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJPHKSCOBGZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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